molecular formula C20H17N3O B5825776 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE

1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE

Cat. No.: B5825776
M. Wt: 315.4 g/mol
InChI Key: MRIOARXGTWUECS-UHFFFAOYSA-N
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Description

1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE is a complex organic compound that features both indole and tetrahydroquinoline moieties

Preparation Methods

The synthesis of 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of an indole derivative with a tetrahydroquinoline derivative under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biological pathways. This interaction is often mediated by the compound’s unique structural features, which allow it to fit into binding sites with high specificity .

Comparison with Similar Compounds

Similar compounds to 1-[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-1H-INDOLE-6-CARBONITRILE include other indole and tetrahydroquinoline derivatives. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of indole and tetrahydroquinoline moieties, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]indole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c21-13-15-7-8-17-9-11-22(19(17)12-15)14-20(24)23-10-3-5-16-4-1-2-6-18(16)23/h1-2,4,6-9,11-12H,3,5,10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIOARXGTWUECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC4=C3C=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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